molecular formula C6H9NaO3 B2678144 Sodium 3-(oxetan-2-yl)propanoate CAS No. 1955560-80-1

Sodium 3-(oxetan-2-yl)propanoate

Cat. No.: B2678144
CAS No.: 1955560-80-1
M. Wt: 152.125
InChI Key: YGQVHRWSULNDRG-UHFFFAOYSA-M
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Description

Sodium 3-(oxetan-2-yl)propanoate (CAS 1955560-80-1) is a sodium carboxylate salt of significant interest in advanced organic and medicinal chemistry research. With the molecular formula C 6 H 9 NaO 3 and a molecular weight of 152.12 g/mol, it serves as a valuable building block for the synthesis of complex molecules . The compound features an oxetane ring, a four-membered cyclic ether known to impart favorable physicochemical properties to molecules. This strained ring system is susceptible to ring-opening reactions, particularly under nucleophilic attack, facilitating its transformation into various reactive intermediates and more complex structures . In medicinal chemistry, the incorporation of oxetane rings is a established strategy to modulate the properties of drug candidates. Research indicates that oxetanes can enhance aqueous solubility, improve metabolic stability, and increase the bioavailability of lead compounds, making this compound a useful precursor in drug discovery programs, including those for anticancer and antiviral therapies . Beyond pharmaceutical applications, this oxetane derivative also finds utility in material science, where its unique reactivity can be leveraged to develop novel polymers and specialty materials with tailored properties . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

sodium;3-(oxetan-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3.Na/c7-6(8)2-1-5-3-4-9-5;/h5H,1-4H2,(H,7,8);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQVHRWSULNDRG-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC1CCC(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-(oxetan-2-yl)propanoate typically involves the formation of the oxetane ring followed by the introduction of the sodium propanoate moiety. One common method is the cyclization of appropriate precursors under specific conditions to form the oxetane ring. This can be achieved through intramolecular etherification or epoxide ring opening and closing reactions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Sodium 3-(oxetan-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the oxetane ring or the propanoate group.

    Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry: Sodium 3-(oxetan-2-yl)propanoate is used as a building block in organic synthesis. Its unique oxetane ring structure makes it valuable for the synthesis of complex molecules and as a precursor for various chemical reactions .

Biology and Medicine: In medicinal chemistry, oxetane-containing compounds are explored for their potential biological activities. The oxetane ring can influence the physicochemical properties of drug molecules, enhancing their stability and bioavailability .

Industry: The compound can be used in the development of new materials and polymers. Its reactivity allows for the creation of specialized materials with unique properties.

Mechanism of Action

The mechanism of action of sodium 3-(oxetan-2-yl)propanoate involves its ability to undergo ring-opening reactions. The oxetane ring is strained, making it susceptible to nucleophilic attack. This property is exploited in various chemical transformations, where the ring-opening leads to the formation of reactive intermediates that can participate in further reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares sodium 3-(oxetan-2-yl)propanoate with structurally related sodium carboxylates and esters, emphasizing substituent effects on applications:

Compound Name Substituent/Functional Group Molecular Formula Key Applications Evidence ID
This compound Oxetane ring at β-position C₆H₉O₃Na Theoretical: Drug delivery, catalysis
L1–L5 (e.g., Sodium 3-(((diphenylphosphino)methyl)(alkyl)amino)propanoates) Phosphine-amine ligands, aromatic rings Varies (C₂₄H₂₈N₂O₂PNa, etc.) Catalysts for alkene hydrosilylation
Sodium 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoate Benzoxazolinone ring C₁₀H₈NNaO₄ Plant growth promotion
Ethyl 3-(methylthio)propanoate Methylthio (-SMe) group C₆H₁₂O₂S Aroma compound in pineapple pulp/core
Ethyl 3-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio]propanoate Thiadiazole-thioether C₁₃H₂₀N₄O₂S₂ Intermediate in anticandidal drug synthesis
(S)-3,4,5-Trimethoxybenzyl 3-(2-(6-methoxynaphthalen-2-yl)propanamido)propanoate Trimethoxybenzyl, naphthalene C₂₇H₃₁NO₇ Anti-inflammatory (5-LOX inhibition)

Key Comparative Insights

Reactivity and Solubility
  • Its sodium carboxylate group improves water solubility compared to ester derivatives (e.g., ethyl 3-(methylthio)propanoate) .
  • L1–L5 Sodium Phosphine-Amines: The diphenylphosphine and alkylamino groups enable coordination to transition metals (e.g., cobalt), making them effective catalysts for alkene hydrosilylation. Their aromatic rings stabilize metal complexes .
Pharmaceutical Potential
  • Thiadiazole-Thioether Derivatives : The thiadiazole ring and sulfur linkages in compounds like those from improve anticandidal activity by disrupting fungal cell membranes .
  • Trimethoxybenzyl-Naphthalene Hybrids : The bulky aromatic groups in ’s compound enhance binding to 5-lipoxygenase (5-LOX), a target for anti-inflammatory drugs .

Biological Activity

Sodium 3-(oxetan-2-yl)propanoate is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential bioactivity. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of an oxetane ring, which is a four-membered cyclic ether, fused with a propanoate side chain. This structure imparts unique physicochemical properties that can influence its biological activity.

Property Description
Molecular Formula C₅H₈NaO₃
Molecular Weight 137.10 g/mol
Solubility Soluble in water
Melting Point Not well-documented; typically low for similar compounds

The biological activity of this compound is primarily attributed to its ability to undergo ring-opening reactions. The strained oxetane ring is susceptible to nucleophilic attack, which can lead to the formation of reactive intermediates. These intermediates may interact with various biological targets, including enzymes and receptors, modulating their activity.

Key Mechanisms:

  • Nucleophilic Substitution: The oxetane ring can be opened by nucleophiles, leading to the formation of new compounds that may exhibit different biological activities.
  • Enzyme Interaction: The compound may inhibit or activate specific enzymes involved in metabolic pathways, influencing processes such as inflammation and cell proliferation.

Biological Activity

Research indicates that this compound exhibits potential bioactivity in several areas:

  • Anticancer Activity: Preliminary studies suggest that compounds containing oxetane rings may have anticancer properties. The mechanism could involve the modulation of signaling pathways related to cell growth and apoptosis.
  • Anti-inflammatory Properties: Similar compounds have shown promise in reducing inflammation, potentially through inhibition of pro-inflammatory cytokines.
  • Neuroprotective Effects: There is emerging evidence that oxetane-containing compounds may protect neuronal cells from oxidative stress, which is significant in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and related compounds:

  • A study investigating the structure-activity relationship (SAR) found that modifications to the oxetane ring significantly affected anticancer potency in vitro.
  • Another research highlighted its potential as a building block for synthesizing novel therapeutic agents, emphasizing its role in drug development.

Table: Summary of Biological Activities

Activity Type Description References
Anticancer Modulates cell proliferation and apoptosis
Anti-inflammatory Reduces levels of pro-inflammatory cytokines
Neuroprotective Protects against oxidative stress in neuronal cells

Q & A

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s reactivity?

  • Methodological Answer :
  • Re-evaluate force fields : Use advanced molecular dynamics simulations (e.g., AMBER) to better model oxetane ring flexibility.
  • Experimental validation : Repeat key reactions under inert conditions (argon/glovebox) to exclude atmospheric interference. ’s patented QSQN technology highlights iterative computational-experimental feedback .

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